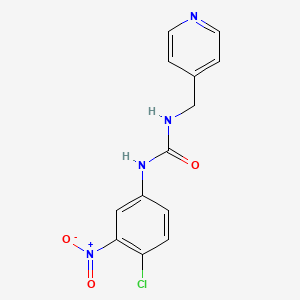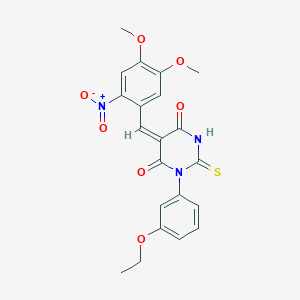
N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea
Overview
Description
Synthesis Analysis
The synthesis of similar urea compounds often involves the reaction of specific isocyanates with amines or other reagents capable of introducing the urea functionality. For example, the synthesis of "N-(4-chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea", a closely related compound, was achieved from 4-chloro-3-trifluoromethylaniline and triphosgene, showing the general approach for synthesizing substituted ureas (Yan Feng-mei & Liu He-qin, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives significantly influences their chemical behavior and interactions. Crystal engineering studies, such as those on urea alpha-network via I...O2N synthon, demonstrate how specific interactions, including hydrogen bonding and weak intermolecular forces, dictate the assembly and properties of crystalline materials (S. George et al., 2004).
Chemical Reactions and Properties
Ureas undergo various chemical reactions, including nitrosation and cyclization, which can lead to a range of derivatives with different chemical and biological properties. For instance, nitrosation of 1-phenyl-3-(pyridylmethyl)ureas has been explored, yielding nitrosated isomers with distinct regioselectivity and reactivity, demonstrating the compound's versatility in chemical synthesis (M. Miyahara, 1986).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular architecture. The design of SHG (Second Harmonic Generation) active crystals using urea derivatives illustrates the importance of molecular conformation and intermolecular interactions in determining the material's physical properties and functionalities (S. George et al., 2004).
Chemical Properties Analysis
The chemical properties of "N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea" and similar compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for their application in synthesis and material science. Studies on urea derivatives highlight their reactivity in forming complexes, undergoing solvolysis, and acting as initiators or intermediates in polymerization and other chemical processes (Mei-Ni Belzile et al., 2014).
Scientific Research Applications
Central Nervous System Agents
A study on a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, similar in structure to N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, demonstrated that congeners with specific phenyl substitutions exhibit anxiolytic activity and potent muscle-relaxant properties, indicating potential applications in central nervous system disorders Rasmussen et al., 1978.
Urea-Fluoride Interaction
Investigations into the nature of urea-fluoride interactions have revealed that certain urea derivatives, through hydrogen bonding, can form stable complexes with various oxoanions. This property has implications for chemical sensor development and the study of hydrogen bonding dynamics Boiocchi et al., 2004.
Thermal Latent Initiators
N-aryl-N'-(4-pyridyl) ureas, including compounds structurally related to N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, have been synthesized and used as thermal latent initiators for the ring-opening polymerization of epoxides. This application is significant in the field of polymer chemistry, offering a method to control polymerization processes Makiuchi et al., 2015.
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives are synthetic compounds that exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Some urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies due to their potent cytokinin-like activity, often exceeding that of natural adenine compounds. This application is crucial for agricultural biotechnology and plant tissue culture Ricci & Bertoletti, 2009.
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-11-2-1-10(7-12(11)18(20)21)17-13(19)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOHTVGGMLKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCC2=CC=NC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)
![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)
![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)
![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)



![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)